molecular formula C7H14O2 B3378588 (2-Methyloxan-4-yl)methanol CAS No. 1432680-33-5

(2-Methyloxan-4-yl)methanol

Cat. No.: B3378588
CAS No.: 1432680-33-5
M. Wt: 130.18 g/mol
InChI Key: GHJBUFCOONHXFD-UHFFFAOYSA-N
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Description

(2-Methyloxan-4-yl)methanol (CID 22235159) is a cyclic ether-alcohol derivative with the molecular formula C₇H₁₄O₂ (molecular weight: 130.18 g/mol). Its structure comprises a tetrahydropyran (oxane) ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 4, as indicated by its SMILES notation CC1CC(CCO1)CO . This compound’s unique stereoelectronic properties, derived from the oxane ring’s chair conformation and polar hydroxyl group, make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries.

Properties

IUPAC Name

(2-methyloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBUFCOONHXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-33-5
Record name (2-methyloxan-4-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxan-4-yl)methanol typically involves the reaction of 2-methyloxirane with formaldehyde under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring and subsequent formation of the methanol derivative .

Industrial Production Methods

In industrial settings, this compound can be produced in bulk quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

(2-Methyloxan-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares (2-Methyloxan-4-yl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Availability Key Applications/Notes
This compound C₇H₁₄O₂ 130.18 Hydroxymethyl, oxane ring Discontinued (CymitQuimica) Organic synthesis, chiral intermediates
(4-Ethyloxan-4-yl)methanol C₈H₁₆O₂ 144.21 Hydroxymethyl, ethyl-substituted oxane Research-grade Potential solvent or polymer precursor
1-(2-Methyloxan-4-yl)ethan-1-ol C₈H₁₆O₂ 144.22 Ethanol-substituted oxane 95% purity (EN300-172408) Specialty chemicals, flavorants
2-(2-Methyloxan-4-yl)ethan-1-amine C₈H₁₇NO 143.23 Primary amine, oxane ring Available (American Elements) Pharmaceutical intermediates (e.g., APIs)
4-Methoxybenzyl Alcohol C₈H₁₀O₂ 138.16 Aromatic methoxy, hydroxymethyl Industrial scale Perfumery, preservatives, pharmaceuticals
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 Pyridine, methoxy, hydroxymethyl Research-grade Ligand in catalysis, drug discovery
Key Observations:
  • Functional Group Diversity : The amine derivative (2-(2-Methyloxan-4-yl)ethan-1-amine) exhibits distinct reactivity due to the primary amine group, enabling participation in Schiff base formation or peptide coupling .
  • Aromatic vs. Aliphatic Systems: 4-Methoxybenzyl alcohol and (4-Methoxypyridin-2-yl)methanol feature aromatic systems, conferring UV activity and π-π stacking capabilities absent in aliphatic oxane derivatives .

Biological Activity

(2-Methyloxan-4-yl)methanol, also known as (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol, is a chiral compound characterized by its unique methyloxane ring structure. With the molecular formula C7H14O3 and a molecular weight of approximately 130.19 g/mol, this compound has garnered interest in various fields of research due to its potential biological activities.

The compound features two chiral centers, which contribute to its distinct chemical reactivity and stability. The presence of the hydroxyl group enhances its potential interactions with biological targets, making it an interesting subject for pharmacological studies.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. A comparative study involving similar compounds demonstrated varying degrees of antibacterial activity against common pathogens. For instance, compounds with structural similarities showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could potentially possess similar effects.

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus27.72 - 4
Escherichia coli22.53 - 5
Shigella spp.12 - 134 - 6

Enzyme Interaction Studies

Studies focusing on enzyme kinetics have revealed that this compound can interact with various enzymes, potentially acting as an inhibitor or modulator. For example, preliminary data suggest that this compound may influence the activity of phospholipase A2, a key enzyme in lipid metabolism and inflammatory responses. This interaction could have implications for drug design targeting inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by Tohma et al. (2016) evaluated the antimicrobial efficacy of several methanol extracts, including those containing this compound derivatives. The results indicated significant antibacterial activity against food-borne pathogens, with the largest inhibition zones observed for S. aureus.

Molecular Docking Analysis

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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